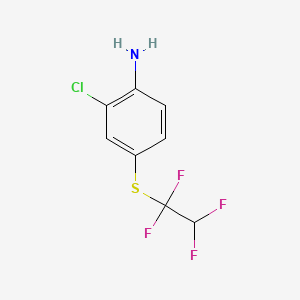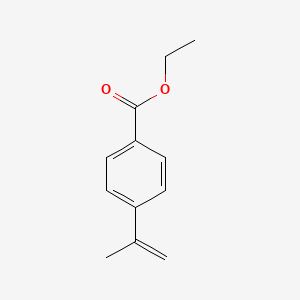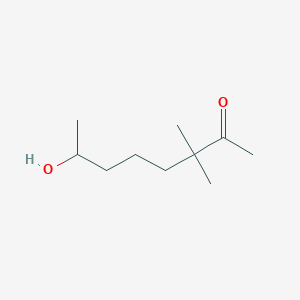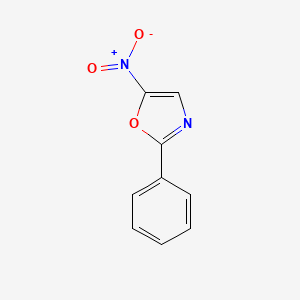![molecular formula C21H45NSn B14342988 1-[2-Methyl-1-(tributylstannyl)propyl]piperidine CAS No. 105652-42-4](/img/structure/B14342988.png)
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine is an organotin compound that features a piperidine ring substituted with a tributylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-1-(tributylstannyl)propyl]piperidine typically involves the reaction of 2-methyl-1-propylpiperidine with tributyltin hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, where the tributyltin radical adds to the propyl group of the piperidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to remove the tributylstannyl group.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, cyanides, and amines are employed in substitution reactions.
Major Products
Oxidation: Tin oxides and the corresponding oxidized organic product.
Reduction: The piperidine derivative without the tributylstannyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-Methyl-1-(tributylstannyl)propyl]piperidine involves its ability to participate in radical reactions. The tributylstannyl group can generate radicals under appropriate conditions, which then react with other molecules to form new bonds. This property is exploited in various synthetic applications to create complex molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-Methyl-1-(trimethylstannyl)propyl]piperidine
- 1-[2-Methyl-1-(triphenylstannyl)propyl]piperidine
- 1-[2-Methyl-1-(tributylgermyl)propyl]piperidine
Uniqueness
1-[2-Methyl-1-(tributylstannyl)propyl]piperidine is unique due to its specific combination of a piperidine ring and a tributylstannyl group. This combination imparts distinct reactivity and stability, making it particularly useful in radical-mediated reactions and as a precursor for further functionalization.
Propiedades
Número CAS |
105652-42-4 |
|---|---|
Fórmula molecular |
C21H45NSn |
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
tributyl-(2-methyl-1-piperidin-1-ylpropyl)stannane |
InChI |
InChI=1S/C9H18N.3C4H9.Sn/c1-9(2)8-10-6-4-3-5-7-10;3*1-3-4-2;/h8-9H,3-7H2,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
QBCYILFEAJWIPT-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(C(C)C)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


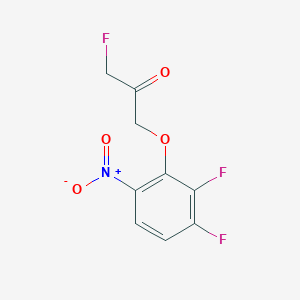
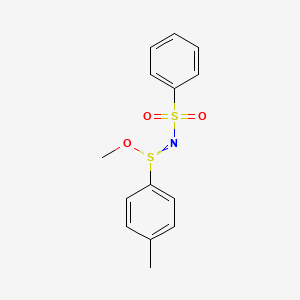
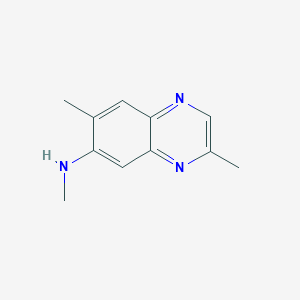
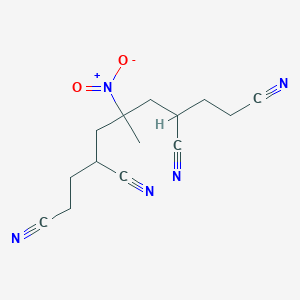
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
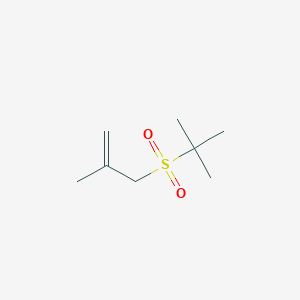
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
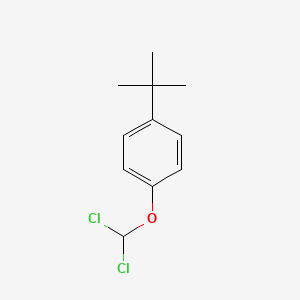
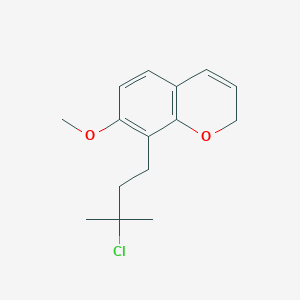
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
